4-(2-Bromoethyl)-3-methylmorpholine hydrobromide
Description
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide (CAS No. 89583-07-3) is a brominated morpholine derivative with a molecular structure featuring a morpholine ring substituted with a 2-bromoethyl group and a methyl group at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive bromoethyl moiety, which enables alkylation reactions and the development of bioactive molecules. Its hydrobromide salt form enhances solubility and stability, making it suitable for experimental and industrial applications .
Properties
IUPAC Name |
4-(2-bromoethyl)-3-methylmorpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO.BrH/c1-7-6-10-5-4-9(7)3-2-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQSHVYIJMACFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide typically involves the bromination of 3-methylmorpholine. One common method is the reaction of 3-methylmorpholine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product as a hydrobromide salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: N-oxides of 4-(2-Bromoethyl)-3-methylmorpholine.
Reduction: 4-(2-Ethyl)-3-methylmorpholine.
Scientific Research Applications
Organic Synthesis
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to serve as an intermediate in the preparation of various derivatives:
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, thiols | Azidoethyl, thiocyanatoethyl derivatives |
| Oxidation | Hydrogen peroxide | N-Oxides of the compound |
| Reduction | Lithium aluminum hydride | 4-(2-Ethyl)-3-methylmorpholine |
Biological Studies
In biological research, this compound has been investigated for its potential role in enzyme inhibition and protein modification. The interaction of the bromoethyl group with nucleophilic sites in proteins can lead to covalent modifications, impacting their function. This property is particularly useful for studying mechanisms of action in biochemical pathways.
Medicinal Chemistry
The compound is being explored as a precursor for pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets in drug development. For instance, derivatives synthesized from this compound have shown promise in preliminary studies aimed at developing new therapeutic agents.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and as an intermediate in agrochemical synthesis. Its versatility makes it valuable for developing new formulations and improving existing products.
Case Studies
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. The bromoethyl group was crucial for binding affinity, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Drug Development
Research focused on modifying this compound to enhance its pharmacokinetic properties led to several promising candidates for further development. These modifications aimed at increasing solubility and bioavailability have shown positive results in preliminary animal studies.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide involves the interaction of the bromoethyl group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, thereby modifying their function. The compound’s effects are mediated through pathways involving alkylation and subsequent changes in molecular structure and activity .
Comparison with Similar Compounds
Key Findings:
- Structural Impact on Reactivity : The presence of the morpholine ring in this compound provides greater rigidity and steric effects compared to linear analogs like 2-Bromo-N,N-dimethylethanamine hydrobromide. This enhances selectivity in alkylation reactions .
- Salt Form Differences: Dihydrobromide salts (e.g., 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide) exhibit higher aqueous solubility than monohydrobromide derivatives, which may influence bioavailability in pharmacological studies .
Research Findings and Pharmacological Potential
Angiotensin II Receptor Interactions
Docking studies on hydrobromide derivatives highlight the importance of nitrogen atoms and aromatic rings in forming stable complexes with proteins like angiotensin II receptors. For example, hydrobromide salts of thiazol-2-imine derivatives exhibit antihypertensive effects comparable to valsartan . The target compound’s morpholine ring could similarly engage in hydrogen bonding, warranting further in vivo studies .
Biological Activity
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄Br₂N₂O
- Molecular Weight : 276.1 g/mol
- CAS Number : 1803601-48-0
The compound features a morpholine ring substituted with a bromoethyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The bromoethyl moiety can facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modulate various signaling pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby altering metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing physiological responses such as neurotransmission and cell signaling.
Biological Activity
Studies have indicated that this compound exhibits several biological activities:
- Antiviral Activity : Research suggests that compounds with similar structures have shown antiviral properties, particularly against viruses like Dengue and Zika. The potential for this compound to act as a broad-spectrum antiviral agent is under investigation .
- Cytotoxic Effects : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest .
- Neuroprotective Effects : Some derivatives of morpholine compounds have demonstrated neuroprotective properties, which may extend to this compound. This could be relevant in the context of neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide, and which characterization techniques are essential for confirming its structure?
- Methodological Answer : The synthesis typically involves alkylation of 3-methylmorpholine using 1,2-dibromoethane or bromoethylating agents under basic conditions. For example, triethylamine or pyridine may facilitate deprotonation during coupling reactions . After isolation, characterization should include:
- GC or HPLC to confirm purity (>97% as per high-purity reagents in synthesis protocols) .
- NMR spectroscopy (¹H/¹³C) to verify the bromoethyl group’s integration and morpholine ring structure.
- Melting point analysis (mp 174–180°C for analogous hydrobromide salts) to validate crystallinity .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Use high-purity starting materials (e.g., Guaranteed Reagents with >98% purity) . Post-synthesis, employ recrystallization in polar solvents (ethanol/water mixtures) or column chromatography with silica gel and a dichloromethane/methanol gradient. Monitor purity via TLC and confirm with GC-MS or elemental analysis.
Advanced Research Questions
Q. What strategies can optimize the regioselectivity of bromoethyl group introduction in morpholine derivatives?
- Methodological Answer : Regioselectivity can be controlled by:
- Directing groups : Introduce electron-withdrawing substituents on the morpholine ring to direct bromoethylation to specific positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition metals (e.g., CuI) to stabilize intermediates .
Q. How can conflicting data regarding the biological activity of hydrobromide salts be resolved in pharmacological studies?
- Methodological Answer : Address discrepancies by:
- Standardizing purity : Impurities >2% (e.g., unreacted starting materials) can skew bioassay results; repurify compounds before testing .
- Assay validation : Compare activity against reference drugs (e.g., Levocarnitine in cardioprotective studies) under identical hypoxia or enzyme inhibition conditions .
- Dose-response curves : Establish EC₅₀ values across multiple cell lines or in vivo models to differentiate compound-specific effects from assay artifacts .
Q. What advanced spectroscopic methods are suitable for probing the stability of this compound under varying conditions?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to identify potential degradation-prone sites (e.g., bromoethyl-morpholine linkage) .
- Dynamic NMR : Monitor conformational changes in deuterated solvents at elevated temperatures to assess thermal stability.
- Mass spectrometry (HRMS) : Detect degradation products (e.g., debrominated species) after accelerated stability testing (40°C/75% RH for 4 weeks).
Data Contradiction and Mechanistic Analysis
Q. How should researchers interpret divergent yields in the synthesis of bromoethylated morpholine derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Reaction time/temperature : Optimize via kinetic studies (e.g., 18–24 hr reflux for complete alkylation vs. premature termination) .
- Byproduct formation : Use ¹H NMR to quantify side products (e.g., di-alkylated species) and adjust stoichiometry (morpholine:alkylating agent = 1:1.2) .
Q. What mechanistic insights can explain unexpected reactivity in the bromoethyl group of this compound?
- Methodological Answer : The bromoethyl group’s electrophilicity can lead to:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
